molecular formula C9H9BrO2 B12572061 Phenol, 3-[(2-bromo-2-propenyl)oxy]- CAS No. 197086-82-1

Phenol, 3-[(2-bromo-2-propenyl)oxy]-

Cat. No.: B12572061
CAS No.: 197086-82-1
M. Wt: 229.07 g/mol
InChI Key: AQNQVAKQVOPAEC-UHFFFAOYSA-N
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Description

Phenol, 3-[(2-bromo-2-propenyl)oxy]- is an organic compound that belongs to the class of phenols It is characterized by the presence of a brominated allyl group attached to the phenol ring through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 3-[(2-bromo-2-propenyl)oxy]- typically involves the reaction of 3-hydroxyphenol with 2-bromo-2-propenyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The reaction proceeds through the formation of an ether linkage between the phenol and the brominated allyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Phenol, 3-[(2-bromo-2-propenyl)oxy]- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the allyl group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The phenol moiety can undergo oxidation to form quinones or other oxidized derivatives.

    Reduction Reactions: The allyl group can be reduced to form saturated derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. Reactions are typically carried out in polar solvents such as ethanol or water.

    Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

    Substitution Reactions: Products include azido or thiocyanato derivatives.

    Oxidation Reactions: Products include quinones or other oxidized phenolic compounds.

    Reduction Reactions: Products include saturated ethers or alcohols.

Scientific Research Applications

Phenol, 3-[(2-bromo-2-propenyl)oxy]- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Phenol, 3-[(2-bromo-2-propenyl)oxy]- involves its interaction with molecular targets such as enzymes or receptors. The brominated allyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, resulting in various biological effects. The phenol moiety can also participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Phenol, 2-[(2-bromo-2-propenyl)oxy]-: Similar structure but with the brominated allyl group attached at the ortho position.

    Phenol, 4-[(2-bromo-2-propenyl)oxy]-: Similar structure but with the brominated allyl group attached at the para position.

    Phenol, 3-[(2-chloro-2-propenyl)oxy]-: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

Phenol, 3-[(2-bromo-2-propenyl)oxy]- is unique due to the specific positioning of the brominated allyl group, which can influence its reactivity and interaction with biological targets. The presence of bromine also imparts distinct chemical properties compared to its chloro or fluoro analogs.

Properties

CAS No.

197086-82-1

Molecular Formula

C9H9BrO2

Molecular Weight

229.07 g/mol

IUPAC Name

3-(2-bromoprop-2-enoxy)phenol

InChI

InChI=1S/C9H9BrO2/c1-7(10)6-12-9-4-2-3-8(11)5-9/h2-5,11H,1,6H2

InChI Key

AQNQVAKQVOPAEC-UHFFFAOYSA-N

Canonical SMILES

C=C(COC1=CC=CC(=C1)O)Br

Origin of Product

United States

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